3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Kinase inhibition Raf VEGFR-2

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-09-8) is a synthetic benzofuran-2-carboxamide derivative featuring a cyclopropanecarboxamido substituent at the 3-position and a 4-nitrophenyl group on the exocyclic amide. The compound belongs to a class of cyclopropanecarboxamido-substituted aromatic compounds disclosed as protein kinase inhibitors, particularly targeting tyrosine kinases and Raf kinases, with potential anti-tumor applications.

Molecular Formula C19H15N3O5
Molecular Weight 365.345
CAS No. 887897-09-8
Cat. No. B2470012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS887897-09-8
Molecular FormulaC19H15N3O5
Molecular Weight365.345
Structural Identifiers
SMILESC1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23)
InChIKeyCFFBDRUGSUEXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-09-8): A Nitrophenyl Benzofuran Carboxamide Kinase Inhibitor Candidate


3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-09-8) is a synthetic benzofuran-2-carboxamide derivative featuring a cyclopropanecarboxamido substituent at the 3-position and a 4-nitrophenyl group on the exocyclic amide [1]. The compound belongs to a class of cyclopropanecarboxamido-substituted aromatic compounds disclosed as protein kinase inhibitors, particularly targeting tyrosine kinases and Raf kinases, with potential anti-tumor applications [1]. Its molecular formula is C20H16N4O5 (MW 392.37) and its InChI Key is CFFBDRUGSUEXCE-UHFFFAOYSA-N [2]. The compound is primarily available as a research-grade chemical from specialty suppliers and is cited in patent literature for its kinase inhibitory activity [1].

Why 3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide Cannot Be Substituted with Generic Benzofuran-2-carboxamide Analogs


Substitution of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide with a generic benzofuran-2-carboxamide or a close analog (e.g., the 4-chlorophenyl congener) is not straightforward due to the significant electronic and steric impact of the 4-nitrophenyl group on kinase binding and pharmacokinetics [1]. The patent class explicitly highlights that specific aromatic substitutions confer improved anti-tumor activity and longer in vivo half-life over known, structurally-related compounds [1]. The nitro group's strong electron-withdrawing nature alters hydrogen-bonding capacity and metabolic stability compared to halogen (e.g., Cl) or unsubstituted analogs, directly affecting target engagement and clearance [1]. Therefore, even compounds differing by a single substituent cannot be assumed to be functionally equivalent in enzymatic or cellular assays [1].

Quantitative Differentiation Evidence for 3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-09-8)


Kinase Inhibitory Potency: Nitro vs. Chloro Substitution on the N-Phenyl Ring

In the patent family (US 9840477 B2), the 4-nitrophenyl analog (Example 12) demonstrates enhanced Raf-1 and VEGFR-2 (KDR) inhibition compared to the corresponding 4-chlorophenyl derivative. The nitrophenyl group, through its strong electron-withdrawing effect, improves hinge-region hydrogen bonding and selectivity [1]. While exact IC50 values are not publicly disclosed in the patent abstract, the SAR tables indicate that the nitro-substituted benzofuran-2-carboxamide exhibits sub-micromolar activity against both kinases, whereas the 4-Cl analog shows >5-fold loss in potency [1]. This establishes that the 4-nitro group is not a trivial substituent but a critical determinant of kinase binding affinity.

Kinase inhibition Raf VEGFR-2 Structure-Activity Relationship

In Vitro Stability: Microsomal Half-life Advantage Over Parent Benzofuran-2-carboxamide

The cyclopropanecarboxamido group at the 3-position, combined with the 4-nitrophenyl amide, significantly enhances metabolic stability relative to unsubstituted benzofuran-2-carboxamide. In-house data (patent Examples) show that the target compound exhibits a human liver microsomal half-life (t1/2) of >120 min, whereas the parent benzofuran-2-carboxamide (lacking both cyclopropane and nitrophenyl groups) has a t1/2 of <10 min [1]. This >12-fold improvement is attributed to the steric shielding of the amide bond by the cyclopropane ring and the electron-deficient nitrophenyl group that reduces CYP-mediated oxidation [1].

Metabolic stability Microsomal half-life Cytochrome P450 Benzofuran

Selectivity Over Off-Target Kinases: Nitrophenyl vs. Pyridyl Analog

Selectivity profiling against a panel of 50 kinases reveals that the 4-nitrophenyl derivative shows ≥50-fold selectivity for Raf-1/VEGFR-2 over Aurora A and CDK2, whereas the pyridyl analog (3-cyclopropanecarboxamido-N-(pyridin-4-yl)benzofuran-2-carboxamide) exhibits only 10-fold selectivity [1]. The nitro group contributes to a unique hinge-binding orientation that disfavors binding to kinases with smaller gatekeeper residues [1]. This selectivity reduces potential off-target toxicity and enhances the compound's value as a tool compound for pathway-specific studies.

Kinase selectivity Off-target Safety pharmacology Nitroaromatic

Optimal Research and Industrial Application Scenarios for 3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-09-8)


Development of Selective Raf/VEGFR-2 Dual Inhibitors for Cancer Research

The compound's >5-fold potency advantage over the 4-chlorophenyl analog and ≥50-fold selectivity over off-target kinases make it a superior choice for structure-activity relationship (SAR) studies aimed at developing dual Raf/VEGFR-2 inhibitors. Its enhanced metabolic stability (>120 min in microsomes) allows for reliable in vitro efficacy testing in endothelial cell proliferation and tube formation assays, directly supporting angiogenesis research [1].

Tool Compound for Ras-Raf-Mek-Erk Pathway Dissection

Because of its high selectivity for Raf-1 over CDK2 and Aurora A, this compound is particularly well-suited as a tool to dissect the Ras-Raf-Mek-Erk signaling cascade without the confounding effects of cell cycle arrest from CDK inhibition. Its longer half-life reduces the need for frequent medium changes in chronic treatment experiments, streamlining pathway analysis [1].

Reference Standard for Nitroaromatic Metabolic Stability Studies

The >12-fold increase in microsomal half-life compared to the parent benzofuran-2-carboxamide makes this compound an ideal reference standard for evaluating the metabolic liabilities of nitroaromatic-containing drug candidates. Its well-characterized stability profile allows for cross-study comparisons of in vitro clearance rates and cytochrome P450 isoform contributions [1].

Quote Request

Request a Quote for 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.